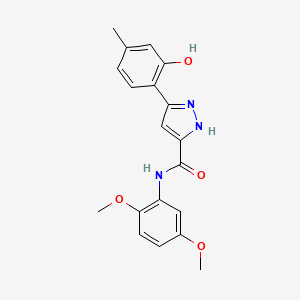
Uridine diphosphate-alpha-D-glucose, disodium salt (glucose-13C6, 99%)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine diphosphate-alpha-D-glucose, disodium salt (glucose-13C6, 99%) is a nucleotide sugar consisting of a uracil base, ribose sugar, and two phosphate groups. It is a key intermediate in the biosynthesis of glycogen and other polysaccharides. This compound is often used in biochemical research and has significant applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of uridine diphosphate-alpha-D-glucose, disodium salt involves the enzymatic conversion of glucose-1-phosphate and uridine triphosphate (UTP) in the presence of the enzyme UDP-glucose pyrophosphorylase. The reaction typically occurs under mild conditions, with the enzyme facilitating the transfer of the glucose moiety to the uridine diphosphate.
Industrial Production Methods
Industrial production of uridine diphosphate-alpha-D-glucose, disodium salt often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzyme UDP-glucose pyrophosphorylase, which catalyzes the formation of the compound. The product is then purified through various chromatographic techniques to achieve the desired purity level.
化学反応の分析
Types of Reactions
Uridine diphosphate-alpha-D-glucose, disodium salt undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form uridine diphosphate-glucuronic acid.
Substitution: It can participate in glycosylation reactions, where the glucose moiety is transferred to other molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Glycosylation reactions often require glycosyltransferase enzymes and specific acceptor molecules.
Major Products
Oxidation: The major product is uridine diphosphate-glucuronic acid.
Substitution: The products vary depending on the acceptor molecule but often include glycosylated proteins or lipids.
科学的研究の応用
Uridine diphosphate-alpha-D-glucose, disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in the synthesis of glycosides and other complex carbohydrates.
Biology: It plays a crucial role in the study of glycogen metabolism and the regulation of glucose levels in cells.
Medicine: It is used in research related to metabolic disorders and the development of therapeutic agents targeting glycogen storage diseases.
Industry: It is employed in the production of bioactive compounds and as a precursor in the synthesis of various polysaccharides.
作用機序
Uridine diphosphate-alpha-D-glucose, disodium salt acts as a glycosyl donor in glycosylation reactions. It binds to glycosyltransferase enzymes, which facilitate the transfer of the glucose moiety to specific acceptor molecules. This process is essential for the biosynthesis of glycogen, glycoproteins, and glycolipids. The compound also activates the purinergic receptor P2Y14, which is involved in the regulation of immune responses and inflammation.
類似化合物との比較
Similar Compounds
- Uridine diphosphate-glucuronic acid
- Uridine diphosphate-galactose
- Uridine diphosphate-N-acetylglucosamine
Uniqueness
Uridine diphosphate-alpha-D-glucose, disodium salt is unique due to its specific role as a glucose donor in glycosylation reactions. Unlike other nucleotide sugars, it is directly involved in the biosynthesis of glycogen and other glucose-containing polysaccharides. Its ability to activate the P2Y14 receptor also distinguishes it from other similar compounds.
特性
分子式 |
C15H24N2Na2O17P2 |
|---|---|
分子量 |
618.24 g/mol |
InChI |
InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/t5-,6-,8-,9-,10+,11-,12-,13-,14-;;/m1../s1/i3+1,5+1,8+1,10+1,12+1,14+1;; |
InChIキー |
ZIEBASYWDSMHND-CUDKOXKLSA-N |
異性体SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[13C@@H]3[13C@@H]([13C@H]([13C@@H]([13C@H](O3)[13CH2]O)O)O)O)O)O.[Na].[Na] |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na].[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


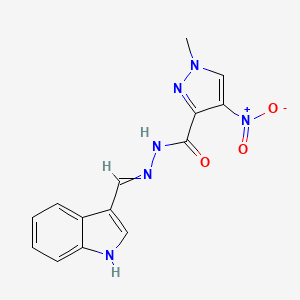
![2-Bromo-1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14084436.png)
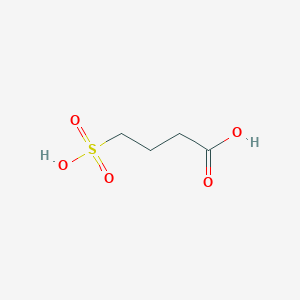
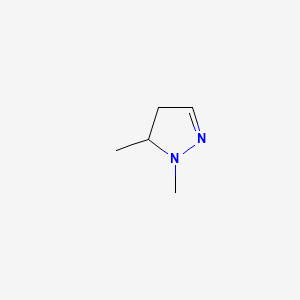
![Thieno[2,3-f][1,3]benzodioxole](/img/structure/B14084444.png)
![N,N'-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide](/img/structure/B14084453.png)
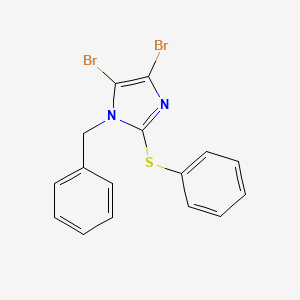
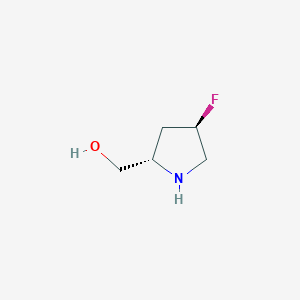
![methyl 4-[(E)-[(carbamoylamino)imino]methyl]benzoate](/img/structure/B14084470.png)
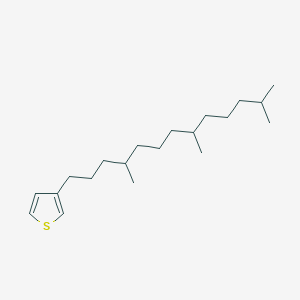
![1-(2,5-Dimethoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084499.png)
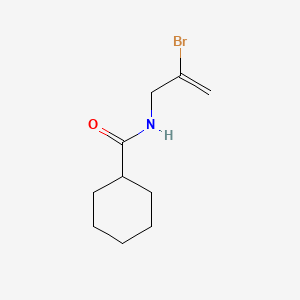
![1,3,6,7-tetramethyl-8-[3-(phenylamino)propyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14084509.png)
